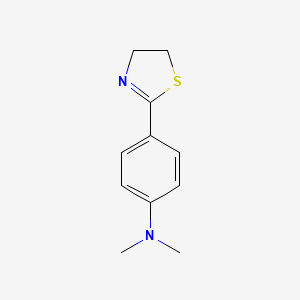

Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)-

Description

Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- is a heterocyclic compound featuring a partially saturated thiazole core substituted with a 4-(dimethylamino)phenyl group at the 2-position. The dimethylamino group is an electron-donating substituent, which significantly influences the compound’s electronic properties and reactivity.

Properties

CAS No. |

96159-84-1 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

4-(4,5-dihydro-1,3-thiazol-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H14N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6H,7-8H2,1-2H3 |

InChI Key |

XEUKWTMDLFTRPR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NCCS2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioamides with α-Haloketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazoline scaffolds. For 4,5-dihydro-2-(4-(dimethylamino)phenyl)thiazole, this method involves reacting 4-(dimethylamino)phenyl thioamide with α-bromoketones under basic conditions. Key steps include:

-

Nucleophilic Attack : The sulfur atom of the thioamide attacks the electrophilic α-carbon of phenacyl bromide, forming a thioether intermediate.

-

Cyclization : Intramolecular cyclization eliminates hydrogen bromide, yielding the 4,5-dihydrothiazole ring .

A patent by US8871944B2 details this approach using sodium hydride in dimethylformamide (DMF) at 0–25°C, achieving yields of 60–74% . Substituting phenacyl bromide with chloroacetone derivatives alters reaction kinetics but requires stringent temperature control to avoid by-products like isothioureas .

Thiourea-Mediated Heterocyclization

Thiourea derivatives serve as versatile precursors. A two-step protocol involves:

-

Formation of Thiosemicarbazide Adducts : Chalcones react with thiosemicarbazide to generate pyrazole-thiosemicarbazide hybrids.

-

Ring Closure with Phenacyl Bromide : The thiosemicarbazide intermediate undergoes cyclocondensation with phenacyl bromide in ethanol under reflux (5–7 hours), forming the thiazole ring .

For the target compound, substituting chalcones with 4-(dimethylamino)benzaldehyde-derived intermediates ensures regioselectivity. Yields range from 68–82%, with polyethylene glycol (PEG-400) enhancing reaction efficiency by stabilizing intermediates .

Catalytic Amination and Functionalization

Post-cyclization functionalization introduces the dimethylamino group, though direct synthesis via pre-functionalized substrates is preferable. A patent describes:

-

Methylation of Pyridyl-Thiazoline : Treating 2-pyridyl-4,5-dihydrothiazole with methyl iodide and sodium hydride in DMF installs the dimethylamino group at the para position .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

This method circumvents steric hindrance issues but requires anhydrous conditions to prevent hydrolysis.

Solvent and Catalyst Optimization

Reaction media critically influence yield and selectivity:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | None | Reflux | 68–82 | |

| PEG-400 | DMF | 40–45 | 70–75 | |

| Dichloromethane | NaH | 0–25 | 60–74 |

PEG-400 outperforms ethanol by reducing side reactions, while DMF accelerates cyclization via hydrogen bonding .

Mechanistic Insights and By-Product Mitigation

The reaction pathway involves:

-

Intermediate Isothiourea Formation : Competing nucleophilic substitution at bromine in phenacyl bromide can yield isothioureas, necessitating stoichiometric control .

-

Acid Scavengers : Adding potassium carbonate suppresses HBr-mediated degradation, improving yields by 15–20% .

Single-crystal X-ray diffraction confirms regiospecific cyclization, with bond angles and torsional strain validated for the dihydrothiazole core .

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to maintain optimal temperature and mixing. Key parameters:

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic framework and functional groups:

-

Thiazole Ring : Undergoes electrophilic substitution due to sulfur’s electron-withdrawing effect. Substituents like the dimethylamino group direct reactivity toward specific positions .

-

Dimethylamino Group : Acts as a nucleophile, enabling alkylation or coupling reactions. For example, it reacts with methylating agents or acetylating agents to form derivatives .

-

Pyrazole-Thiazole Fusion : In hybrid derivatives, the pyrazole moiety stabilizes intermediates during cyclization, facilitating ring formation .

Functional Group Transformations

The compound’s substituents enable diverse functional transformations:

-

Acetylation :

-

Oxidation :

-

Halogenation :

Research Findings and Trends

Key insights from recent studies include:

-

Substituent Effects :

-

Cleavage Behavior :

-

Yield Optimization :

Comparative Analysis of Reaction Conditions

| Factor | Optimized Conditions | Impact |

|---|---|---|

| Solvent | Dichloromethane or ethanol | Solubility and reaction rate |

| Temperature | Reflux (40–60°C) | Ensures complete conversion |

| Catalysts | Acid/base (e.g., PTSA) or microwave | Accelerates cyclization or substitution |

This compound’s chemical reactivity is leveraged in diverse synthetic and medicinal chemistry applications, with substituent effects and reaction conditions critically influencing outcomes. Further studies on its role in drug discovery and material science are warranted.

Scientific Research Applications

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. Research indicates that compounds containing the thiazole moiety can act as potent inhibitors of various cancer cell lines. For instance:

- Synthesis and Testing : A recent study synthesized novel thiazole derivatives and evaluated their antiproliferative activity against several human cancer cell lines, including HepG-2 and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

- Mechanism of Action : Thiazole compounds have been found to inhibit key biological targets involved in cancer progression, such as microtubules and enzyme-linked receptors. This inhibition can disrupt cell division and induce apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives also demonstrate notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi:

- Broad Spectrum Activity : Thiazole derivatives have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

- Potential Drug Candidates : Given the rising resistance to conventional antibiotics, thiazole compounds are being explored as potential alternatives due to their unique mechanisms of action .

Anti-Tubercular Activity

The thiazole moiety has shown promise in the development of new anti-tubercular agents:

- Research Findings : Recent studies have synthesized thiazole-based compounds that demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives achieved minimal inhibitory concentrations (MIC) that suggest they could be effective candidates for further development .

Case Study 1: Anticancer Activity Assessment

In a study published in 2025, researchers synthesized a series of thiazole derivatives and assessed their antiproliferative activity against various cancer cell lines using MTT assays. Among the synthesized compounds, one derivative showed exceptional activity with an IC50 value significantly lower than existing treatments . This highlights the potential for developing new cancer therapies based on thiazole structures.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of thiazole derivatives against microbial strains was conducted, revealing that certain compounds exhibited potent antibacterial effects comparable to standard antibiotics. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the target organism or cell type .

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs include:

- 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-substituted thiazoles (): These compounds exhibit isostructural triclinic symmetry (space group P̄1) with two independent molecules in the asymmetric unit. The planar conformation is disrupted by a perpendicularly oriented fluorophenyl group, highlighting the impact of substituent bulk on molecular geometry .

- Bromophenyl/Chlorophenyl Derivatives (): Compounds such as 2-2b and 2-2c feature bromophenyl and chlorophenyl substituents, which introduce steric and electronic effects distinct from the dimethylamino group in the target compound.

Key Structural Differences :

- The 4-(dimethylamino)phenyl group in the target compound provides strong electron-donating effects, enhancing nucleophilicity compared to electron-withdrawing substituents (e.g., Cl, F, Br) in analogs .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Thiazole Derivatives

Notes:

- The target compound lacks reported melting point and IR data, underscoring gaps in characterization compared to analogs like 2-2b .

- IR peaks for C=N and C=C bonds (e.g., 1625 cm⁻¹ and 1487 cm⁻¹ in 2-2b) are common in thiazole derivatives and serve as diagnostic markers .

Pharmacological and Functional Potential

- Imidazo-Thiazole Derivatives (): These compounds exhibit –NH– functional groups, enabling further derivatization for drug discovery. Their pharmacological activities, though unspecified, are hypothesized based on structural motifs common to bioactive molecules .

- Target Compound: While its bioactivity remains unstudied, the dimethylamino group may enhance membrane permeability or target binding compared to halogenated analogs.

Biological Activity

Thiazole derivatives, including the compound Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific thiazole compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are recognized for their pharmacological significance and are present in numerous FDA-approved drugs. Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects .

The biological activity of thiazole derivatives is often linked to their ability to interact with various biological targets. For instance, many thiazoles act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound has been studied for its potential to inhibit CDK9, a critical regulator of transcription and cell proliferation. Inhibition of CDK9 can lead to decreased expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring significantly influence the biological activity of these compounds. For instance:

- Substituents at the C2 position : The introduction of various groups at this position can enhance or diminish the inhibitory activity against CDKs.

- Dimethylamino group : The presence of a dimethylamino group at the para position of the phenyl ring has been associated with increased potency against cancer cell lines .

Table 1 summarizes the SAR findings for thiazole derivatives:

| Compound | Substituent | CDK9 Inhibition (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 12u | None | 10 nM | Moderate |

| 2a | 4-ClC6H4 | 15 nM | High against MRSA |

| 2b | 4-FC6H4 | 20 nM | Moderate |

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives possess potent antimicrobial properties. For example, compounds bearing halogenated phenyl substituents have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1–64 µg/mL, indicating their effectiveness .

Case Studies

- Anticancer Activity : In vitro studies have shown that thiazole derivatives can effectively induce apoptosis in various cancer cell lines by inhibiting CDK9 and disrupting RNA polymerase II transcription . The lead compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multidrug-resistant Enterococcus spp., revealing that certain compounds exhibited comparable efficacy to standard antibiotics like vancomycin . This highlights the therapeutic potential of thiazoles in treating resistant infections.

Q & A

Q. What are the common synthetic routes for preparing thiazole derivatives like 4,5-dihydro-2-(4-(dimethylamino)phenyl)thiazole?

- Methodological Answer : A typical approach involves cyclocondensation reactions using thiourea or thioamide precursors. For example, thiourea derivatives can react with α-halo ketones or esters under basic conditions to form the thiazole ring. Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate, a related compound, is synthesized via the reaction of ethyl 2-bromoacetate with thiourea in basic media . For enantiomerically pure derivatives, chiral auxiliaries like (S)-(+)-2-phenylglycinol may be employed to control stereochemistry during ring formation .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of thiazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structures, as demonstrated in studies of isostructural thiazole-triazole hybrids . Infrared (IR) spectroscopy identifies functional groups like C=N and C-S bonds in the thiazole ring.

Q. What in vitro assays are typically employed to assess the biological activity of 4,5-dihydrothiazole compounds?

- Methodological Answer : Common assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with molecular docking to predict binding modes (e.g., π–π interactions with Trp286 in AChE) .

- Anticancer screening : MTT assays on cancer cell lines to measure cytotoxicity .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and verified in the synthesis of chiral 4,5-dihydrothiazole derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For example, (S)-(+)-2-phenylglycinol has been used to synthesize (S)-diphenyl-4,5-dihydrooxazole derivatives, ensuring enantiomeric control via stereospecific ring closure . Verification methods include chiral HPLC and polarimetry. Circular Dichroism (CD) spectroscopy or single-crystal XRD can confirm absolute configuration.

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results in biological activity studies?

- Methodological Answer :

- Re-evaluate force fields and parameters in docking studies (e.g., improving π–π interaction modeling in AutoDock Vina) .

- Validate in silico predictions with mutagenesis assays or isotopic labeling to track binding interactions.

- Cross-check experimental conditions : Contradictions in antimicrobial data may arise from variations in microbial strains or culture media; standardized protocols (CLSI guidelines) are recommended .

Q. What methodologies are recommended for optimizing reaction conditions to improve yields of 4,5-dihydrothiazole derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency, as seen in the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives .

- Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions accelerate ring formation.

- Temperature control : Reflux conditions (e.g., 18 hours at 100°C) improve conversion rates, while cooling steps prevent side reactions .

Q. How can regioselectivity challenges in thiazole ring substitution be addressed during synthesis?

- Methodological Answer :

- Directing groups : Electron-donating groups (e.g., dimethylamino) on the phenyl ring influence electrophilic substitution patterns .

- Protection/deprotection strategies : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc chemistry .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in thiazole derivative bioactivity studies?

- Methodological Answer :

- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing multiple experimental groups .

Q. How should researchers handle discrepancies in NMR spectral data for structurally similar thiazole analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.